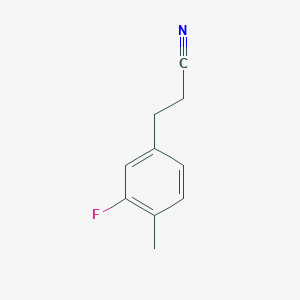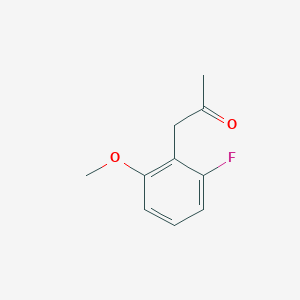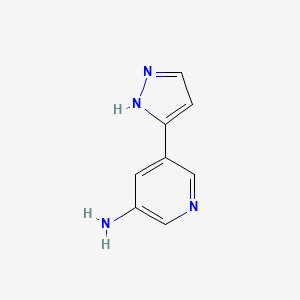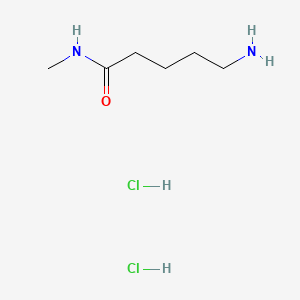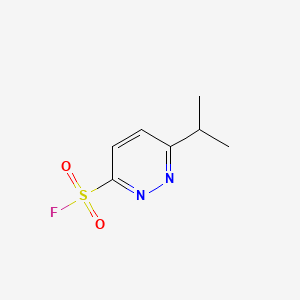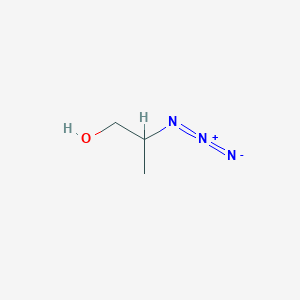
2-Azidopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidopropan-1-ol, also known as 3-Azido-1-propanol, is an organic compound with the molecular formula C3H7N3O. It is a colorless to light yellow liquid that is primarily used as a reagent in various chemical reactions, particularly in the field of click chemistry. The compound is characterized by the presence of an azide group (-N3) attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Azidopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research and development purposes. The synthesis involves standard organic chemistry techniques, ensuring high purity and yield .
化学反应分析
Types of Reactions: 2-Azidopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups, such as alkynes, through click chemistry reactions.
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing the azide group.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
科学研究应用
2-Azidopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and polyesters.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Azidopropan-1-ol primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis . Additionally, the reduction of the azide group to an amine involves the transfer of hydrogen atoms, typically catalyzed by palladium on carbon .
相似化合物的比较
1-Azidopropan-2-ol: Similar structure but with the azide group attached to a different carbon atom.
3-Azidopropanoic Acid: Contains an azide group but with a carboxylic acid functional group instead of an alcohol.
Uniqueness: 2-Azidopropan-1-ol is unique due to its specific placement of the azide group on the propanol backbone, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazoles sets it apart from other azide-containing compounds .
属性
CAS 编号 |
88150-76-9 |
|---|---|
分子式 |
C3H7N3O |
分子量 |
101.11 g/mol |
IUPAC 名称 |
2-azidopropan-1-ol |
InChI |
InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3 |
InChI 键 |
RIVUDQMCBGGPRV-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


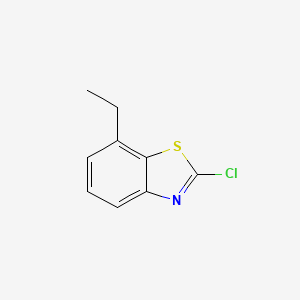
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
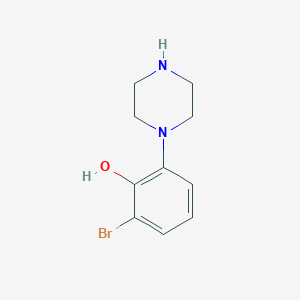
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
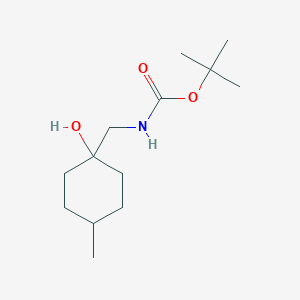
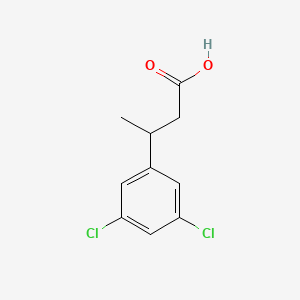
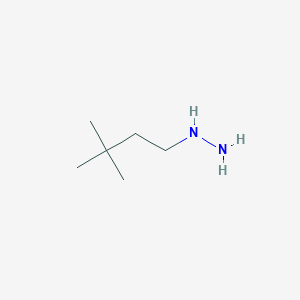
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
